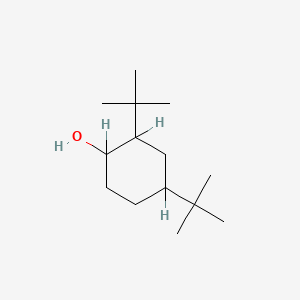
3,5-Dibromo-4-iodophenol
Übersicht
Beschreibung
“3,5-Dibromo-4-iodophenol” is a compound with the CAS Number: 556038-75-6 and a molecular weight of 377.8 . It has a linear formula of C6H3Br2IO . The compound is a light brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “3,5-Dibromo-4-iodophenol” is 1S/C6H3Br2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H . This indicates that the compound has two bromine atoms and one iodine atom attached to a phenol group.
Physical And Chemical Properties Analysis
“3,5-Dibromo-4-iodophenol” is a light brown solid . The compound should be stored at temperatures between 0-5°C .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-Dibromo-4-iodophenol, focusing on six unique fields:
Pharmaceutical Research
3,5-Dibromo-4-iodophenol is utilized in pharmaceutical research as a building block for synthesizing complex organic molecules. Its unique halogenation pattern allows for the creation of novel compounds with potential therapeutic properties. Researchers often explore its derivatives for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Organic Synthesis
In organic synthesis, 3,5-Dibromo-4-iodophenol serves as a versatile intermediate. Its structure facilitates various coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing biaryl compounds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its halogenated structure can be incorporated into polymers and small molecules to enhance their electronic properties. These materials are then used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
Environmental Chemistry
In environmental chemistry, 3,5-Dibromo-4-iodophenol is studied for its role in the degradation of pollutants. Its derivatives can act as catalysts or intermediates in the breakdown of persistent organic pollutants (POPs). This application is crucial for developing sustainable methods to mitigate environmental contamination .
Analytical Chemistry
Analytical chemists use 3,5-Dibromo-4-iodophenol as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, including chromatography and mass spectrometry. This ensures accurate and reliable measurements in complex sample matrices .
Wirkmechanismus
Target of Action
It’s known that halogenated hydroxybenzoates, a group to which this compound belongs, are widely used synthetic precursors for chemical products and common metabolic intermediates from halogenated aromatics .
Mode of Action
It’s known that halogenated hydroxybenzoates can exert considerable effects on human health and ecological security .
Biochemical Pathways
A new oxidative decarboxylation pathway for the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB), a similar compound, has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dibromo-4-iodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUGCGTZSRCVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627099 | |
| Record name | 3,5-Dibromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556038-75-6 | |
| Record name | 3,5-Dibromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester](/img/structure/B3053635.png)












